molecular formula C21H21N3O4S B2526939 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 899945-13-2

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2526939
CAS No.: 899945-13-2
M. Wt: 411.48
InChI Key: YQBDWHWUYDRARS-UHFFFAOYSA-N
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Description

2-{[4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex synthetic compound designed for advanced chemical and pharmaceutical research. It belongs to a class of molecules featuring a dihydropyrazinone core, a structure of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The compound's unique structure, which includes an ethoxyphenyl group, a methoxyphenylacetamide chain, and a sulfanyl linker, makes it a valuable intermediate or lead compound in the development of novel therapeutic agents. Compounds with similar dihydropyrazinone and acetamide backbones have been investigated for a range of biological activities, including potential anti-inflammatory, analgesic, and antimicrobial effects, providing a strong rationale for its research application. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex molecules for high-throughput screening campaigns.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-17-9-7-16(8-10-17)24-12-11-22-20(21(24)26)29-14-19(25)23-15-5-4-6-18(13-15)27-2/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBDWHWUYDRARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also help in identifying the most efficient synthesis pathways .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a more hydrogenated form of the compound .

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Core: The pyrazinone in the target compound contrasts with quinazolinones () and pyrazolo-pyrimidines (), which may confer distinct electronic and steric profiles for target binding .
  • Biological Activity : While the target compound lacks direct activity data, structurally related sulfonamide and hydrazine derivatives show antimicrobial and anti-exudative properties, suggesting plausible applications .

Physicochemical Properties

Property Target Compound 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 13a
Molecular Weight ~429.5 g/mol 316.4 g/mol 357.38 g/mol
Melting Point Not reported Not reported 288°C
LogP (Predicted) ~3.2 ~2.8 ~1.9
Hydrogen Bond Acceptors 6 4 7
Hydrogen Bond Donors 2 2 3

Notes:

  • The sulfamoyl group in 13a increases polarity, reducing logP compared to the target compound .

Comparison with 13a () :

  • 13a uses a cyanoacetamide intermediate coupled with diazonium salts, whereas the target compound likely employs direct thiol-alkylation.
  • Yields for 13a exceed 90%, suggesting efficient coupling under controlled conditions .

Biological Activity

The compound 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features several significant structural components:

  • Pyrazine Ring : Contributes to the compound's reactivity and biological activity.
  • Ethoxyphenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Sulfanyl Linkage : May play a role in biological interactions and mechanisms.

The molecular formula is C20H19N3O3SC_{20}H_{19}N_3O_3S, with a molecular weight of approximately 381.4482 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydropyrazinyl Moiety : Involves the reaction of 4-ethoxybenzaldehyde with hydrazine to form a hydrazone, followed by cyclization to create the pyrazine ring.
  • Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
  • Acetamide Formation : Finalized through acylation with an appropriate amine.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as:

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : Potential modulation of receptor activity could lead to various physiological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives containing the pyrazine ring have shown efficacy against various bacterial strains. The presence of the ethoxy and sulfanyl groups may enhance this activity by increasing lipophilicity and facilitating cellular uptake.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Mechanistic studies have indicated that it could induce apoptosis in cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and E. coli. Results showed a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for some derivatives, indicating strong antibacterial potential.
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting potential as a lead compound for further development.

Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 12.5 µg/mL
CytotoxicityIC50 = 15 µM
Apoptosis InductionIncreased caspase activity

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